2-Naphthalenethiol

Description

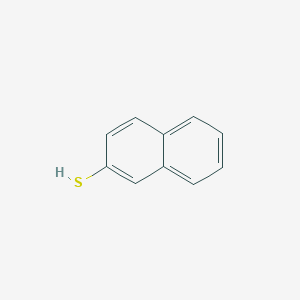

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQDOVPMUSZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059028 | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, crystals with disagreeable mercaptan-like odour | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286.00 to 288.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol and ether | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Naphthalenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

91-60-1 | |

| Record name | 2-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ5U1S741V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 °C | |

| Record name | 2-Naphthalenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Naphthalenethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Naphthalenethiol (CAS No. 91-60-1), a versatile organosulfur compound. It details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Newman-Kwart rearrangement, and explores its applications in organic synthesis and drug development, with a focus on its derivatives exhibiting antimicrobial and anti-inflammatory activities. Safety and toxicological aspects are also discussed to ensure safe handling and informed use in a research setting.

Introduction

This compound, also known as 2-mercáptonaphthalene or thionaphthol, is an aromatic thiol with a naphthalene (B1677914) backbone.[1] Its unique structural features and the reactivity of the thiol group make it a valuable intermediate in the synthesis of a wide range of organic compounds.[2] This guide aims to be a comprehensive resource for researchers, providing detailed information on its properties, synthesis, and potential applications, particularly in the field of medicinal chemistry.

Properties of this compound

The chemical and physical properties of this compound are summarized in the tables below for easy reference.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 91-60-1 | [1] |

| Molecular Formula | C₁₀H₈S | [3] |

| Molecular Weight | 160.24 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 92-94 °C at 0.4 mmHg | [1] |

| Solubility | Soluble in ethanol, ether, and chloroform (B151607); sparingly soluble in water. | [3] |

| Odor | Disagreeable, mercaptan-like | [3] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |

(Data sourced from PubChem and other safety data sheets)[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Newman-Kwart rearrangement of O-2-naphthyl dimethylthiocarbamate, which is prepared from 2-naphthol (B1666908).[1]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This two-step procedure is adapted from a verified method published in Organic Syntheses.[2]

Step A: Preparation of O-2-Naphthyl dimethylthiocarbamate

-

In a 500-mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 21.6 g (0.150 mol) of 2-naphthol in 100 mL of water containing 8.4 g (0.15 mol) of potassium hydroxide (B78521).

-

Cool the solution to below 10 °C in an ice bath.

-

Prepare a solution of 24.8 g (0.201 mol) of N,N-dimethylthiocarbamyl chloride in 40 mL of dry tetrahydrofuran.

-

Add the N,N-dimethylthiocarbamyl chloride solution to the stirred 2-naphthol solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.

-

After the addition is complete, remove the cooling bath and continue stirring for 10 minutes.

-

Make the reaction mixture alkaline with 50 mL of 10% potassium hydroxide and extract three times with 100-mL portions of benzene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent by distillation to obtain the crude product.

-

Recrystallize the crude product from 75 mL of absolute methanol (B129727) to yield O-2-naphthyl dimethylthiocarbamate as colorless crystals.

Step B: this compound via Newman-Kwart Rearrangement and Hydrolysis

-

Place 23.1 g (0.100 mol) of O-2-naphthyl dimethylthiocarbamate in a 250-mL flask fitted with a diffusion tube and sweep with nitrogen.

-

Heat the flask in a salt bath at 270–275 °C for 45 minutes.

-

After cooling, add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 10 mL of water and 75 mL of ethylene (B1197577) glycol to the flask.

-

Replace the diffusion tube with a condenser and heat the mixture at reflux for 1 hour to hydrolyze the intermediate S-aryl thiocarbamate.

-

Pour the cooled reaction mixture onto 150 g of ice.

-

After the ice has melted, wash the mixture twice with 150-mL portions of chloroform (discard the chloroform layers).

-

Cautiously acidify the aqueous layer with concentrated hydrochloric acid and extract three times with 75-mL portions of chloroform.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound from 2-Naphthol.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activities.

Antimicrobial Derivatives

Derivatives of 2-naphthol, and by extension, those potentially derived from this compound, have shown promise as antimicrobial agents.[4][5] For example, 1-aminoalkyl-2-naphthol derivatives have been synthesized and screened for their activity against various bacterial and fungal strains, with some compounds exhibiting potent activity against multidrug-resistant (MDR) strains.[4]

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (broth with microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Derivatives (COX Inhibitors)

Naphthalene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6][7] Certain pyrazole-clubbed thiazole (B1198619) derivatives containing a naphthalene moiety have demonstrated significant COX-1 and COX-2 inhibitory activity.[6]

General Experimental Protocol for In Vitro COX Inhibition Assay:

-

A colorimetric COX inhibitor screening assay kit is typically used.

-

The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (as a control).

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate the plate for a specified time at a controlled temperature.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow starting from this compound.

Toxicology and Metabolism

While specific toxicological data for this compound is limited, information on naphthalene and its metabolites, such as 2-naphthol, provides valuable insights. Naphthalene itself is not considered genotoxic in vivo, but some of its metabolites, particularly naphthoquinones, can cause chromosomal damage in vitro.[8] In vitro studies on human hematopoietic fetal progenitors have shown that while naphthalene did not affect their proliferation, its metabolites, including 2-naphthol and 1,4-naphthoquinone (B94277), strongly inhibited their clonogenicity.[9]

The metabolism of naphthalene in humans primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of 1-naphthol (B170400) and 2-naphthol.[10][11] These can be further metabolized through conjugation with sulfate or glucuronic acid for excretion.[12] It is plausible that this compound would undergo similar metabolic transformations involving its thiol group.

Conclusion

This compound is a valuable and versatile chemical intermediate with established synthetic routes and a range of potential applications. Its utility as a precursor for compounds with interesting biological activities, particularly in the antimicrobial and anti-inflammatory arenas, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a solid foundation of its properties, synthesis, and applications, and underscores the importance of safe handling practices. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Naphthalenethiol: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and solubility of 2-Naphthalenethiol (CAS No. 91-60-1), a pivotal organosulfur compound utilized in various chemical syntheses and as a flavoring agent. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.

Core Physicochemical Data

This compound, also known as β-naphthyl mercaptan, is a white to off-white crystalline solid with a characteristic sulfurous odor.[1][2][3] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈S | [1][4][5] |

| Molecular Weight | 160.24 g/mol | [1][6] |

| Molar Mass | 160.23 g·mol−1 | [3] |

| Melting Point | 79-81 °C | [1][7][8] |

| Boiling Point | 286 °C (at 760 mmHg) | [1][9] |

| Appearance | White to off-white crystalline powder | [2][6] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and industrial settings. Its hydrophobic naphthalene (B1677914) ring significantly influences its solubility characteristics.[6]

| Solvent | Solubility | Temperature | Source(s) |

| Water | 34.4 mg/L | 25 °C | [7][9] |

| Slightly soluble | Not Specified | [1][8][10] | |

| Ethanol | Soluble / Very Soluble | Not Specified | [1][2][8][10] |

| Diethyl Ether | Soluble / Very Soluble | Not Specified | [1][7][8][10] |

| Petroleum Ether | Very Soluble | Not Specified | [2][8][10] |

| Dipropylene Glycol | Soluble | Not Specified | [7][9] |

| Acetone | Soluble | Not Specified | [6] |

| Chloroform | Soluble | Not Specified | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the effective use of this compound in research and development. The following are detailed methodologies for quantifying its solubility in aqueous and organic media.

Aqueous Solubility Determination (OECD Guideline 105: Shake-Flask Method)

The Shake-Flask method is a widely accepted "gold standard" for determining the thermodynamic (equilibrium) solubility of substances in water.[11] It is particularly suitable for substances with solubilities above 10⁻² g/L.

Principle: An excess amount of the solid compound is agitated in a specific volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Thermostatically controlled shaker bath or magnetic stirrer with temperature control.

-

Glass flasks or vials with airtight stoppers.

-

Centrifuge (thermostatted, if possible).

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or smaller).

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis Spectrophotometry).

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Seal the flask and place it in the shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to permit the undissolved solid to settle. Subsequently, centrifuge the sample at a high speed to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous solution).

-

Filtration (Optional but Recommended): Filter the aliquot through a membrane filter that does not adsorb the test substance to remove any remaining microscopic particles.

-

Analysis: Determine the concentration of this compound in the filtrate using a pre-validated analytical method. Prepare a calibration curve with standards of known concentrations to quantify the solubility.

Solubility Determination in Organic Solvents

A common method for determining the solubility of a solid in an organic solvent involves the gravimetric analysis of a saturated solution.

Principle: A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Volumetric flasks.

-

Thermostatically controlled water bath or incubator.

-

Analytical balance.

-

Glass vials with screw caps.

-

Pipettes.

-

Evaporating dish or pre-weighed vial.

-

Vacuum oven or desiccator.

Procedure:

-

Saturation: Add an excess of this compound to a vial containing the organic solvent of interest.

-

Equilibration: Seal the vial and place it in a thermostatically controlled environment. Agitate the mixture for an extended period to ensure saturation.

-

Settling: Allow the undissolved solid to settle.

-

Sampling: Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or vial.

-

Evaporation: Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying: Dry the residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining the aqueous solubility of this compound and the logical relationship of its solubility properties.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Logical Relationship of this compound's Solubility.

References

- 1. filab.fr [filab.fr]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Newman–Kwart Rearrangement for the Synthesis of 2-Naphthalenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Newman–Kwart rearrangement, with a specific focus on its application in the synthesis of 2-Naphthalenethiol. This powerful reaction serves as a cornerstone for converting phenols into their corresponding thiophenols, a crucial transformation in the development of pharmaceuticals and other specialized chemical entities. This document outlines the underlying mechanism, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this synthetic route in a laboratory setting.

Core Principles: The Newman–Kwart Rearrangement

The Newman–Kwart rearrangement is a thermally induced intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate.[1] This reaction is a pivotal step in the multi-step synthesis of thiophenols from phenols. The overall synthetic pathway involves three key stages:

-

Formation of the O-Aryl Thiocarbamate: A phenol (B47542) is treated with a dialkylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl dialkylthiocarbamate.

-

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures, typically between 200 and 300 °C, to induce the intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate.[1] The driving force for this rearrangement is the formation of the stronger carbon-oxygen double bond at the expense of the weaker carbon-sulfur double bond.

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the desired thiophenol.

The rearrangement is believed to proceed through a concerted, four-membered cyclic transition state.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from 2-naphthol (B1666908), adapted from established literature procedures.

Synthesis of O-(2-Naphthyl)-N,N-dimethylthiocarbamate

This initial step involves the conversion of 2-naphthol to its corresponding O-aryl thiocarbamate derivative.

Methodology:

-

A solution of 2-naphthol (e.g., 72.1 g, 0.5 mol) in 250 mL of acetone (B3395972) is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Anhydrous potassium carbonate (e.g., 76 g, 0.55 mol) is added to the solution.

-

The mixture is heated to reflux with vigorous stirring.

-

N,N-Dimethylthiocarbamoyl chloride (e.g., 67.9 g, 0.55 mol) dissolved in 100 mL of acetone is added dropwise over a period of 30 minutes.

-

The reaction mixture is refluxed for an additional 2 hours.

-

After cooling, the inorganic salts are removed by filtration.

-

The acetone is evaporated under reduced pressure.

-

The resulting residue is recrystallized from methanol (B129727) to yield O-(2-Naphthyl)-N,N-dimethylthiocarbamate.

Newman–Kwart Rearrangement to S-(2-Naphthyl)-N,N-dimethylthiocarbamate

This step involves the thermal rearrangement of the O-aryl thiocarbamate to its S-aryl isomer.

Methodology:

-

O-(2-Naphthyl)-N,N-dimethylthiocarbamate (e.g., 46.2 g, 0.2 mol) is placed in a flask equipped for distillation.

-

The flask is heated in a sand bath to a temperature of 290-310 °C.

-

The rearrangement is typically complete within 30 minutes, yielding a dark liquid.

-

The crude S-(2-Naphthyl)-N,N-dimethylthiocarbamate is allowed to cool and solidify. It can be used in the next step without further purification.

Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to the target compound, this compound.

Methodology:

-

The crude S-(2-Naphthyl)-N,N-dimethylthiocarbamate from the previous step is mixed with a solution of sodium hydroxide (B78521) (e.g., 40 g, 1.0 mol) in 200 mL of water and 200 mL of ethanol.

-

The mixture is refluxed for 4 hours.

-

The solution is cooled and diluted with 500 mL of water.

-

Any insoluble material is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid until precipitation of the thiol is complete.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Purification is achieved by distillation under reduced pressure.

Data Presentation

The following table summarizes the quantitative data for the key compounds in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Appearance |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 | White to off-white crystalline solid |

| O-(2-Naphthyl)-N,N-dimethylthiocarbamate | C₁₃H₁₃NOS | 231.32 | 78-79 | - | Crystalline solid |

| This compound | C₁₀H₈S | 160.24 | 79-81 | 160 / 15 | White to pale yellow crystalline solid |

Mandatory Visualizations

Reaction Mechanism

Caption: The intramolecular rearrangement proceeds via a four-membered transition state.

Experimental Workflow

Caption: A three-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Naphthalenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal procedures for 2-Naphthalenethiol, a compound utilized in various research and development applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a characteristic disagreeable odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | References |

| Chemical Formula | C₁₀H₈S | [2][3] |

| Molecular Weight | 160.24 g/mol | [2][4] |

| CAS Number | 91-60-1 | [2][5] |

| Appearance | Off-white crystalline powder | [1] |

| Odor | Disagreeable, mercaptan-like | [1][4] |

| Melting Point | 80–81 °C (176–178 °F) | [3] |

| Boiling Point | 286 °C (547 °F) at 760 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and petroleum ether.[1][4] | |

| Vapor Pressure | Negligible | [1] |

Toxicological Data

This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][6] Chronic exposure may lead to damage to the lungs, kidneys, and liver.[1]

| Toxicity Metric | Value | Species | Route | References |

| LD50 | 385 mg/kg | Mouse | Oral | [1][6] |

| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [1][6] |

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is the first step in safe handling.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

GHS Pictogram:

Signal Word:Warning

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and prevent accidents.

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Ensure safety showers and eyewash stations are readily accessible.[6]

| PPE Type | Specifications | References |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [1][7] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use. | [2][5] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [2][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][7] |

-

Avoid breathing dust, vapor, mist, or gas.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure | References |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | [5][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5][7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [5][7] |

Fire Fighting Measures

This compound is a combustible solid.[1]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][7]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][5]

-

Fire Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5] For major spills, alert emergency responders.[1]

Disposal Procedures

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][6]

-

Product Disposal: This material and its container must be disposed of as hazardous waste.[1] Entrust disposal to a licensed waste disposal company.[6]

-

Container Disposal: Puncture containers to prevent reuse and dispose of them at an authorized landfill.[1]

Visual Workflow Guides

The following diagrams illustrate the key safety, handling, and disposal workflows for this compound.

Caption: General workflow for handling this compound.

Caption: Accidental spill response procedure.

Caption: First aid measures for exposure.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound(91-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, sodium salt Safety Data Sheets(SDS) lookchem [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of 2-Naphthalenethiol with Metal Surfaces

Executive Summary

This compound (2-NT) is an aromatic thiol compound of significant interest in surface science, nanotechnology, and biosensor development. Its rigid, planar naphthalene (B1677914) group and the sulfur headgroup's strong affinity for noble metals allow for the formation of well-defined, stable self-assembled monolayers (SAMs). These SAMs modify the physicochemical properties of metal surfaces, enabling precise control over interfacial characteristics. This guide provides a comprehensive overview of the interaction of 2-NT with various metal surfaces, focusing on gold, silver, copper, and platinum. It includes a compilation of quantitative data, detailed experimental protocols for SAM formation, and visualizations of key processes to support advanced research and development activities.

Core Interaction Mechanism

The formation of a this compound self-assembled monolayer on a metal surface is primarily a chemisorption process. The core mechanism involves a strong, covalent-like bond forming between the sulfur atom of the thiol group (-SH) and the metal substrate.[1][2]

Key Steps:

-

Physisorption: Initially, 2-NT molecules from a solution or vapor phase weakly adsorb onto the metal surface.

-

Chemisorption: This is followed by the oxidative addition of the S-H bond to the metal surface. The S-H bond cleaves, and a strong metal-thiolate (Metal-S) bond is formed.[1]

-

Self-Assembly: Through intermolecular π-stacking interactions between the naphthalene rings and van der Waals forces, the adsorbed thiolate molecules arrange themselves into a densely packed, ordered monolayer.[2][3] The stability of these SAMs is influenced by the strong gold-sulfur interaction and chain-chain interactions.[4]

The 2-isomer of naphthalenethiol generally forms more stable SAMs than the 1-isomer, a phenomenon attributed to reduced steric hindrance which allows for more favorable packing.[1]

Interaction with Specific Metal Surfaces

Gold (Au)

Gold is the most extensively studied substrate for 2-NT SAMs due to its relative inertness and the highly stable Au-S bond.

-

Structure and Ordering: 2-NT forms well-ordered and reproducible molecular layers on gold surfaces.[1] Studies using Scanning Tunneling Microscopy (STM) have revealed a fascinating "rotational polymorphism," where 2-NT molecules coexist in two different orientations: standing up and lying down on the Au(111) surface.[5]

-

Applications: These SAMs are crucial for modifying surface properties for applications in flexible and transparent photonic devices, as well as for chemical and biological sensing.[1] The functionalized surfaces can be used to immobilize biomolecules for biosensing applications.[6][7][8]

Silver (Ag)

The interaction of 2-NT with silver is also robust, though silver is more reactive than gold.

-

Surface Chemistry: On silver surfaces, the S-H bond of 2-NT breaks at low coverages to form a 2-naphthyl thiolate and adsorbed hydrogen.[1] At higher temperatures, more complex reactions can occur, leading to the desorption of various coupling products.[1]

-

Kinetics: The kinetics of adsorption and desorption on silver, particularly the Ag(111) surface, have been investigated using techniques like Surface-Enhanced Raman Scattering (SERS) and Temperature-Programmed Desorption (TPD).[1]

Copper (Cu)

Copper surfaces, often with a native oxide layer, interact with thiols through a reductive adsorption process.

-

Mechanism: When 2-NT interacts with copper oxide surfaces, it results in the formation of a Cu-S bond.[9] This process involves the reduction of the copper oxide (CuO or Cu₂O) to a lower oxidation state or metallic copper.[9] The proposed mechanism involves an initial redox reaction that forms a disulfide and Cu₂O, followed by the formation of a copper(I) thiolate on the surface.[10]

Platinum (Pt)

Platinum's catalytic nature influences its interaction with thiols.

-

Catalysis and Functionalization: 2-NT has been used as a molecular linker to anchor platinum catalyst particles to carbon supports, which are often prone to electrochemical corrosion.[1] This functionalization helps in creating more stable and active electrocatalysts.

-

Electropolymerization: Studies on related naphthol isomers on platinum electrodes show that electro-oxidation can lead to the formation of polymer layers, which can deactivate the electrode surface.[11] This suggests that the electrochemical environment is a critical factor in the stability and reactivity of 2-NT on platinum.

Quantitative Data Presentation

The following tables summarize key quantitative data from the characterization of this compound and related thiol SAMs on metal surfaces.

| Technique | Parameter | Metal Substrate | Value / Observation | Reference(s) |

| X-ray Photoelectron Spec. (XPS) | S 2p Binding Energy | Gold, Platinum | ~162.0 - 163.0 eV, characteristic of a thiolate species covalently bound to the metal. | [12] |

| C 1s Binding Energy | Gold | 284.2 eV (for 2-NT). A higher value of 284.5 eV for 1-NT suggests a less densely packed monolayer. | [13] | |

| Surface-Enhanced Raman (SERS) | Characteristic Peaks (2-NT) | Gold/Silver NPs | 635 cm⁻¹, 847 cm⁻¹ (C-H stretching), 1068 cm⁻¹ (C-S stretching). The signal at 847 cm⁻¹ is stable across varying ion concentrations, making it a good internal standard. | [14] |

| Contact Angle Goniometry | Water Contact Angle | Gold | Expected to be high (hydrophobic surface) for a well-ordered 2-NT SAM, similar to other aromatic thiols. | [4] |

| Computational (SAPT) | Interaction Energy | N/A (Dimer) | Dominated by dispersion forces (66% of attraction), similar to the naphthalene dimer. | [3] |

Experimental Protocols

General Protocol for 2-NT SAM Formation on Gold

This protocol is a standard method for preparing high-quality 2-NT SAMs on gold substrates.

-

Substrate Preparation:

-

Obtain gold-coated substrates (e.g., silicon wafers or glass slides with a Ti/Au layer).

-

Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10-15 minutes each).

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Immediately before use, treat the substrate with UV-Ozone or a piranha solution (H₂SO₄:H₂O₂ mixture, EXTREME CAUTION ) to remove organic contaminants. Rinse thoroughly with deionized water and dry with nitrogen.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent, typically absolute ethanol (B145695).[2] Ensure the 2-NT is fully dissolved.

-

-

SAM Formation:

-

Immerse the cleaned, dry gold substrate into the 1 mM 2-NT solution.

-

Allow the self-assembly to proceed for a period of 12 to 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[2] While initial monolayer coverage is rapid, longer times are needed for the layer to become well-ordered.[2]

-

-

Post-Assembly Rinsing:

-

Carefully remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bonded (physisorbed) molecules.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

-

Characterization:

Visualization of Processes and Pathways

Workflow for Self-Assembled Monolayer (SAM) Preparation

References

- 1. This compound | 91-60-1 | Benchchem [benchchem.com]

- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 3. π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The this compound Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-click photochemistry for surface functionalization applied to optical biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface-functionalized nanoparticles for biosensing and imaging-guided therapeutics - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. biw.kuleuven.be [biw.kuleuven.be]

- 9. Thiol Adsorption on and Reduction of Copper Oxide Particles and Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activated Carbon Modified with Copper for Adsorption of Propanethiol [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Understanding the Two-Dimensional Mixing Behavior of 1-Naphthalenethiol and Octanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

The Discovery and Synthetic Evolution of 2-Naphthalenethiol: A Technical Guide

Abstract: This technical guide provides an in-depth exploration of the discovery and history of 2-Naphthalenethiol (also known as β-naphthyl mercaptan), a pivotal organosulfur compound. The document details the evolution of its synthetic methodologies, from early 20th-century industrial processes to more refined laboratory-scale preparations. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering tabulated physicochemical data, detailed experimental protocols for key syntheses, and visualizations of historical pathways and experimental workflows.

Physicochemical and Spectroscopic Data of this compound

This compound is a white, crystalline solid characterized by a distinct, disagreeable sulfurous odor.[1][2] Its properties have been well-documented throughout chemical literature, making it a reliable reagent and building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈S | [2] |

| Molar Mass | 160.24 g/mol | [1][3] |

| Melting Point | 79-81 °C | [1][2][4] |

| Boiling Point | 286-288 °C (at 760 mmHg) | [1][4] |

| 92–94 °C (at 0.4 mmHg) | [2] | |

| IUPAC Name | Naphthalene-2-thiol | [1] |

| Synonyms | 2-Mercaptonaphthalene, β-Naphthyl mercaptan, Thio-2-naphthol | [1][5] |

| CAS Number | 91-60-1 | [2] |

| pKa | 6.47 (at 25 °C) | [6] |

| Appearance | White solid / Off-white crystalline powder | [2][7] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, petroleum ether. | [1][4][7] |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Reference Information |

| ¹H NMR | Available from sources such as Fluka AG, Buchs, Switzerland.[5] |

| Mass Spectrometry | GC-MS data available in the NIST Mass Spectrometry Data Center.[5][8] |

| Infrared (IR) | FTIR and ATR-IR spectra are available from various sources.[1][5] |

| Raman | Spectra have been documented and are available.[5] |

Discovery and Historical Evolution of Synthesis

The history of this compound is intrinsically linked to the broader development of naphthalene (B1677914) chemistry, which surged following the isolation of naphthalene from coal tar in the 1820s.[9] The initial focus was on simple derivatives, with the synthesis of naphthalenethiols being an important advancement.[9] While a singular "discovery" event is not clearly documented, its preparation history is marked by the evolution from high-temperature industrial methods to more sophisticated, high-yield laboratory syntheses.

Historically, two major pathways emerged, both starting from key industrial feedstocks: Naphthalene and 2-Naphthol (B1666908) .

-

The Sulfonation Pathway from Naphthalene: This classic route involves the high-temperature sulfonation of naphthalene. Controlling the reaction temperature is critical; heating naphthalene with concentrated sulfuric acid at temperatures around 160 °C thermodynamically favors the formation of naphthalene-2-sulfonic acid over the kinetically favored 1-isomer. This intermediate is then converted to its sulfonyl chloride, which is subsequently reduced to yield this compound. Early reduction methods employed reagents like zinc and acid.[1]

-

Pathways from 2-Naphthol:

-

Direct Thionation: An early, direct approach involved the high-temperature, vapor-phase reaction of 2-naphthol with hydrogen sulfide (B99878) over a dehydration catalyst, such as thoria. This method, outlined in a 1962 patent, was suited for industrial production but required significant energy input and specialized equipment.[7]

-

The Newman-Kwart Rearrangement: A more elegant and widely adopted laboratory method is the conversion of 2-naphthol to this compound via the Newman-Kwart rearrangement.[2][9] This multi-step sequence involves converting the phenol (B47542) (2-naphthol) into an O-aryl thiocarbamate, which then thermally rearranges to the more stable S-aryl thiocarbamate.[10][11] Subsequent hydrolysis yields the target thiol.[11] This method, detailed in Organic Syntheses, provides an excellent and reliable route to high-purity this compound.[1]

-

The following diagram illustrates the historical divergence of these synthetic routes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the principal synthetic routes to this compound, adapted from peer-reviewed literature and patents.

Protocol 1: Synthesis via Newman-Kwart Rearrangement

This two-part procedure is adapted from the robust and well-documented method published in Organic Syntheses.[1] It first involves the preparation of an O-naphthyl dimethylthiocarbamate intermediate, followed by thermal rearrangement and hydrolysis.

Part A: Preparation of O-2-Naphthyl dimethylthiocarbamate

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 21.6 g (0.150 mol) of 2-naphthol in 100 mL of water containing 8.4 g (0.15 mol) of potassium hydroxide (B78521).

-

Cool the solution to below 10 °C in an ice bath.

-

Prepare a solution of 24.8 g (0.201 mol) of N,N-dimethylthiocarbamyl chloride in 40 mL of dry tetrahydrofuran.

-

Add the N,N-dimethylthiocarbamyl chloride solution dropwise to the stirred 2-naphthol solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.

-

After the addition is complete, remove the cooling bath and continue stirring for 10 minutes.

-

Make the reaction mixture alkaline with 50 mL of 10% potassium hydroxide and extract three times with 100-mL portions of benzene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry by filtering through anhydrous magnesium sulfate.

-

Remove the solvent by distillation. Recrystallize the crude product from 75 mL of absolute methanol (B129727) to yield 23.5–25.2 g (68–73%) of O-2-Naphthyl dimethylthiocarbamate as colorless crystals (m.p. 90–90.5 °C).

Part B: Preparation of this compound

-

Place 23.1 g (0.100 mol) of the O-2-Naphthyl dimethylthiocarbamate from Part A into a 250-mL flask fitted with a diffusion tube. Sweep the flask with nitrogen.

-

Heat the flask in a salt bath at 270–275 °C for 45 minutes.

-

Cool the flask, then add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 10 mL of water and 75 mL of ethylene (B1197577) glycol.

-

Replace the diffusion tube with a condenser and heat the mixture at reflux for 1 hour.

-

Pour the cooled reaction mixture onto 150 g of ice.

-

Once the ice has melted, extract the mixture twice with 150-mL portions of chloroform (B151607) and discard the chloroform layers.

-

Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer three times with 75-mL portions of chloroform.

-

Combine the organic layers and dry by filtering through anhydrous magnesium sulfate.

-

Remove the solvent by distillation to yield the crude product. Purify by vacuum distillation to obtain 10.3–12.8 g (71–80%) of pure this compound (b.p. 92–94°C at 0.4 mm; m.p. 80–81°C).

The workflow for this synthesis is visualized below.

Protocol 2: Synthesis via Reduction of 2-Naphthalenesulfonyl Chloride

This procedure is based on a method described in a 2013 patent, which starts from sodium naphthalene sulfonate.

-

Preparation of 2-Naphthalenesulfonyl Chloride: In a reaction vessel, suspend sodium naphthalene-2-sulfonate (B94788) in a solvent such as dichloromethane. In the presence of a phase-transfer catalyst, add thionyl chloride dropwise at room temperature and allow to react until the starting material is consumed (monitor by TLC). Upon completion, the 2-naphthalenesulfonyl chloride can be isolated.

-

Reduction to this compound: a. To the reaction solution containing 2-naphthalenesulfonyl chloride, slowly add 10 mL of water. b. Add 3.7 g of zinc powder, and begin bubbling hydrogen chloride gas through the mixture. c. After five minutes, slowly add 80 g of concentrated hydrochloric acid while maintaining the reaction temperature between 40-50 °C. d. Add an additional 11 g of zinc powder in portions, continuing to pass hydrogen chloride gas through the mixture. e. Monitor the reaction by TLC until the sulfonyl chloride is completely consumed. f. Allow the reaction mixture to stand and separate the organic layer. g. Evaporation of the solvent from the organic layer yields this compound. The reported yield for this process is high, up to 91%.

Protocol 3: Synthesis via Direct Thionation of 2-Naphthol

This protocol is adapted from a 1962 patent describing a continuous vapor-phase reaction.[7] It is suitable for larger-scale production.

-

Catalyst Preparation: Prepare a supported thoria (ThO₂) catalyst on silica (B1680970) pellets.

-

Reaction Setup: Use a Pyrex reactor packed with the thoria catalyst, maintained at the reaction temperature within a furnace.

-

Reaction Execution: a. Heat the reactor to the desired temperature (e.g., 490 °C). b. Introduce a feed stream of 2-naphthol vapors (e.g., 0.35 mol per hour) and hydrogen sulfide gas (e.g., 0.77 mol per hour) through the reactor over the catalyst bed. c. The reaction is typically run for a set period (e.g., one hour).

-

Workup and Isolation: a. Condense the reactor effluent, which will be an oil that solidifies on cooling. b. Extract the product mixture with a 10% caustic solution to separate the acidic this compound and unreacted 2-naphthol from non-acidic byproducts. c. The this compound can be isolated from the caustic solution by acidification, followed by filtration or extraction. The patent notes that a 61% yield of this compound can be obtained at 78% conversion of the 2-naphthol starting material.[7]

Conclusion

The history of this compound showcases a classic progression in synthetic organic chemistry, from brute-force industrial methods to nuanced, high-yield laboratory techniques. The compound's journey from a bulk chemical derived from naphthalene or 2-naphthol to a readily accessible reagent via the Newman-Kwart rearrangement reflects a drive towards efficiency, purity, and safety. The detailed protocols and historical pathways presented in this guide offer valuable insights for chemists in research and development, providing both a historical context and practical methodologies for the synthesis of this important organosulfur compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound =95 91-60-1 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C10H8S | CID 7058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3042724A - Preparation of naphthalenethiol - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Newman-Kwart Rearrangement [organic-chemistry.org]

- 11. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

Theoretical studies of 2-Naphthalenethiol adsorption

An In-depth Technical Guide to the Theoretical Study of 2-Naphthalenethiol Adsorption

Introduction

This compound (C₁₀H₇SH) is an aromatic thiol of significant interest in the fields of molecular electronics, sensing, and surface functionalization.[1][2][3] Its rigid naphthalene (B1677914) backbone and sulfur headgroup allow for the formation of well-defined self-assembled monolayers (SAMs) on various metal surfaces, particularly coinage metals like gold, silver, and copper.[4] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the fundamental aspects of the adsorption process. These computational methods provide molecular-level insights into adsorption geometries, binding energies, and electronic structure modifications that are often difficult to access experimentally.

This guide provides a comprehensive overview of the theoretical approaches used to study this compound adsorption, summarizes key quantitative findings, and outlines the standard computational protocols for researchers in the field.

Computational Methodology

Theoretical investigations of this compound adsorption follow a well-established computational workflow. These studies are essential for interpreting experimental data and predicting the behavior of molecule-surface interfaces. The primary tool for these investigations is Density Functional Theory (DFT), often including corrections for dispersion forces, which are critical for accurately describing the interaction between the aromatic ring and the metal surface.[4][5]

Typical Protocol for DFT Simulations:

-

Model Construction :

-

Surface Slab : The metal substrate is modeled using a slab representation, typically consisting of 3-5 atomic layers. The Au(111) surface is a common choice due to its relative stability and frequent use in experiments. A vacuum layer of at least 15 Å is added to prevent interactions between periodic images of the slab.

-

Adsorbate Molecule : The geometry of the isolated this compound molecule is optimized in the gas phase before being placed on the surface.

-

-

DFT Calculation Setup :

-

Software : Quantum chemistry packages such as Gaussian, VASP (Vienna Ab initio Simulation Package), or Quantum ESPRESSO are commonly used.

-

Exchange-Correlation Functional : The choice of functional is critical. Generalized Gradient Approximation (GGA) functionals like PBE are common for periodic systems. Hybrid functionals like B3LYP are also used, particularly for molecular calculations.[6][7]

-

Dispersion Correction : Standard DFT functionals poorly describe long-range van der Waals (vdW) interactions. Therefore, dispersion corrections (e.g., DFT-D3, vdW-DF) are essential for accurately modeling the physisorption component of the naphthalene ring on the metal surface.[4][5]

-

Basis Set/Plane-Wave Cutoff : For calculations using localized orbitals (e.g., in Gaussian), basis sets like 6-31G(d,p) are employed.[8] For periodic calculations using plane waves (e.g., in VASP), a kinetic energy cutoff (typically 400-500 eV) is defined.

-

-

Geometry Optimization : The initial structure, with the this compound molecule placed at a plausible adsorption site on the slab, is allowed to relax. The positions of the adsorbate atoms and the top one or two layers of the metal slab are optimized until the forces on each atom are below a defined threshold (e.g., < 0.01 eV/Å).

-

Property Calculations :

-

Adsorption Energy (E_ads) : This key metric is calculated as: E_ads = E_(molecule+slab) - (E_slab + E_molecule) where E_(molecule+slab) is the total energy of the optimized adsorbed system, E_slab is the energy of the relaxed clean slab, and E_molecule is the energy of the optimized gas-phase molecule. A more negative value indicates stronger adsorption.

-

Vibrational Analysis : Frequency calculations are performed to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.[9] A key signature of covalent bonding is the disappearance of the S-H stretching mode upon adsorption.[10]

-

Electronic Structure Analysis : Density of States (DOS) and charge transfer analyses (e.g., Bader charge analysis) are used to understand the nature of the chemical bond and the electronic modifications at the interface.

-

Key Quantitative Data

Theoretical studies provide valuable quantitative data on the adsorption characteristics of this compound and similar aromatic thiols. The following tables summarize representative findings from DFT calculations.

Table 1: Calculated Adsorption Energies and Geometries

| Molecule | Surface | Adsorption Site | Adsorption Energy (eV) | S-Metal Bond Length (Å) | Naphthalene Tilt Angle* (°) | Reference |

|---|---|---|---|---|---|---|

| Naphthalene | Pt(111) | di-bridge[5] | -1.31 to -1.37 | N/A | Parallel | [11] |

| Naphthalene | Rh(111) | di-bridge[5] | > -1.37 | N/A | Parallel | [11] |

| Naphthalene | Pd(111) | di-bridge[5] | < -1.31 | N/A | Parallel | [11] |

| Methylthiol | Au₂₀ Cluster | Kink Site | -1.3 to -1.5 | ~2.4 | N/A | [5] |

| Alkanethiol | Au(111) | Hollow Site | Varies with chain | ~2.4-2.5 | ~30 |[4] |

*Tilt angle with respect to the surface normal. For naphthalene without the thiol group, parallel adsorption is favored.

Table 2: Vibrational Frequency Analysis

| Vibrational Mode | Gas Phase this compound (cm⁻¹) | Adsorbed on Metal (cm⁻¹) | Observation | Reference |

|---|---|---|---|---|

| S-H Stretch | ~2550 | Absent | Disappearance indicates deprotonation and covalent S-metal bond formation. | [10] |

| C-S Stretch | ~700 | Shifts to lower frequency | Indicates weakening of the C-S bond upon surface binding. | [10] |

| Naphthalene Ring | 1381, 1464, 1580 | Minor shifts and intensity changes | Used to identify molecular orientation and interaction with the surface. |[7][10] |

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships in the theoretical study of molecular adsorption.

Caption: Computational workflow for a typical DFT study of molecular adsorption.

Caption: Key interactions in this compound adsorption on a metal surface.

Conclusion

Theoretical studies based on Density Functional Theory are indispensable for understanding the adsorption of this compound on metal surfaces. They provide detailed information on binding energies, adsorption geometries, and the nature of the molecule-substrate interaction. The standard computational protocol involves careful model construction, appropriate selection of DFT functionals with dispersion corrections, and thorough analysis of the resulting electronic and vibrational properties. The consistent finding across studies of aromatic thiols is that adsorption occurs via a strong covalent bond between the deprotonated sulfur atom and the metal surface, supplemented by significant van der Waals interactions between the aromatic backbone and the substrate.[4][10] These computational insights are vital for the rational design of new surface-based technologies, from molecular sensors to advanced electronic devices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. [PDF] Surface-site reactivity in small-molecule adsorption: A theoretical study of thiol binding on multi-coordinated gold clusters | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemically Accurate Vibrational Free Energies of Adsorption from Density Functional Theory Molecular Dynamics: Alkanes in Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Naphthalenethiol Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalenethiol, a sulfur-containing bicyclic aromatic compound, and its analogues have emerged as a versatile scaffold in medicinal chemistry. The unique structural and electronic properties of the naphthalene (B1677914) ring, combined with the reactivity of the thiol group, provide a foundation for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, with a focus on their antimicrobial and anti-inflammatory properties.

Synthesis of this compound and its Derivatives

The foundational compound, this compound, is commonly prepared from 2-naphthol (B1666908) through the Newman–Kwart rearrangement. This process involves the conversion of the hydroxyl group of 2-naphthol into a thiocarbamate, which then rearranges upon heating to yield the corresponding thiol.

A variety of synthetic strategies have been employed to generate a diverse library of this compound analogues. These methods are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

General Synthesis of Thioethers via Williamson Ether Synthesis

A common method for derivatizing the thiol group is through the Williamson ether synthesis, which involves the reaction of an alkoxide (in this case, a thiolate) with an alkyl halide. This SN2 reaction is most effective with primary alkyl halides to avoid competing elimination reactions.

Experimental Protocol: Williamson Ether Synthesis of 2-Naphthyl Ethers

-

Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as ethanol (B145695) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-naphthalenethiolate.

-

Alkylation: To the solution of the thiolate, add the desired alkyl halide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thioether derivative.

Synthesis of Naphthalene-based Heterocycles

The this compound moiety has also been incorporated into various heterocyclic systems to explore novel biological activities. For instance, naphthalene-heterocycle hybrids have been synthesized through tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with different nucleophilic reagents, leading to compounds with potent antitumor, anti-inflammatory, and antituberculosis activities.[1][2][3]

Biological Activities

This compound analogues and derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anti-inflammatory effects being particularly prominent.

Antimicrobial Activity

Naphthalene-containing compounds have a history of use as antimicrobial agents, with examples including nafcillin (B1677895) and terbinafine. Research into novel this compound derivatives has revealed promising activity against a range of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/IZ) | Reference |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | MIC: 400 µg/mL; ZOI: 7.5 mm | [4] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC: 10 µg/mL | [4] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR 1 & 2 | MIC: 100 µg/mL; ZOI: 13.5 mm | [4] |

| Naphtho[5][6]triazol-thiadiazin derivatives (4a-4g) | Staphylococcal and Candida species | Potent activity |

MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include positive controls (inoculum without compound) and negative controls (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been shown to inhibit key inflammatory mediators and enzymes.

Data Presentation: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound/Derivative | Assay | Activity (IC50) | Reference |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme (B549824) release | High potency | [7] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of L-type Ca2+ current | 0.8 µM | [7] |

| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][4][5]oxazine (4h) | Heat-induced hemolysis | 4.807 µg/mL | [2] |

| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][4][5]oxazine (4c) | Heat-induced hemolysis | 5.5 µg/mL | [2] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid analogue (FM12) | COX-2 Inhibition | 0.18 µM | [6] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

-

Griess Assay: After incubation, collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Calculation: Calculate the percentage of NO inhibition by comparing the nitrite levels in compound-treated cells to those in stimulated, untreated cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Pro-inflammatory Pathways